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Compound of Interest

Compound Name: 4-Bromo-2-iodobenzaldehyde

Cat. No.: B1523704

An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-2-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-iodobenzaldehyde is a trifunctional synthetic intermediate of significant interest in
medicinal chemistry and materials science.[1] Its molecular architecture, featuring a reactive
aldehyde group alongside two different halogen atoms (bromine and iodine) at strategic
positions, presents a unique platform for complex molecular engineering. The distinct electronic
and steric environment of the aldehyde, coupled with the differential reactivity of the carbon-
iodine and carbon-bromine bonds, allows for a high degree of control in sequential chemical
transformations. This guide provides a comprehensive analysis of the aldehyde's reactivity
profile, detailing the influence of the halogen substituents and outlining its application in both
carbonyl-centric reactions and advanced, chemoselective cross-coupling strategies. Detailed
experimental protocols, quantitative data summaries, and mechanistic diagrams are provided
to facilitate the practical application of this versatile building block.

Core Reactivity Principles: An Overview

The synthetic utility of 4-Bromo-2-iodobenzaldehyde is rooted in the orthogonal reactivity of
its three functional sites. This allows for precise, stepwise modifications, where one site can be
altered while the others remain dormant.
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» Aldehyde Group: Serves as a classic electrophilic center for nucleophilic addition, oxidation,
reduction, and condensation reactions.[2] Its reactivity is modulated by the electronic and
steric effects of the adjacent halogen substituents.

e Carbon-lodine Bond (C-I): The weaker of the two carbon-halogen bonds, making it the
preferred site for initial palladium-catalyzed cross-coupling reactions.[3][4]

o Carbon-Bromine Bond (C-Br): More robust than the C-1 bond, it typically remains intact under
conditions designed to functionalize the iodo-position, serving as a handle for a subsequent
cross-coupling event.[3][5]

This differential reactivity is the cornerstone of its use in multi-step synthetic campaigns.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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